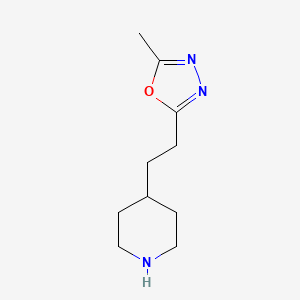
4-(2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl)piperidine is a heterocyclic compound that contains both a piperidine ring and an oxadiazole ring. The presence of these rings makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science. The oxadiazole ring, in particular, is known for its biological activity and has been studied for its potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 4-(2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl)piperidine typically involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The general synthetic route includes the following steps:
Cyclization: Benzophenone hydrazide is cyclized to form the oxadiazole ring.
Nucleophilic Alkylation: The oxadiazole ring is then alkylated with an appropriate alkylating agent to introduce the piperidine moiety.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-(2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or oxadiazole ring is substituted with different functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-(2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound has been studied for its potential biological activity, including its anticancer, antibacterial, and antiviral properties
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl)piperidine involves its interaction with specific molecular targets and pathways within cells. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
4-(2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl)piperidine can be compared with other similar compounds, such as:
1,2,4-Oxadiazole: Another oxadiazole derivative with similar biological activity but different chemical properties.
1,3,4-Thiadiazole: A sulfur-containing analog of oxadiazole with distinct biological and chemical properties.
Piperidine Derivatives: Compounds containing the piperidine ring but with different substituents, leading to varied biological activities and applications
The uniqueness of this compound lies in its combination of the oxadiazole and piperidine rings, which confer both stability and biological activity, making it a versatile compound for various scientific research applications.
Eigenschaften
Molekularformel |
C10H17N3O |
|---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
2-methyl-5-(2-piperidin-4-ylethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H17N3O/c1-8-12-13-10(14-8)3-2-9-4-6-11-7-5-9/h9,11H,2-7H2,1H3 |
InChI-Schlüssel |
PYCKNSCZLMWYRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(O1)CCC2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



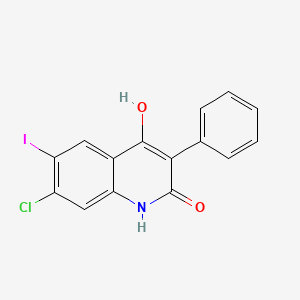
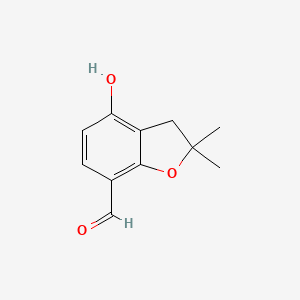
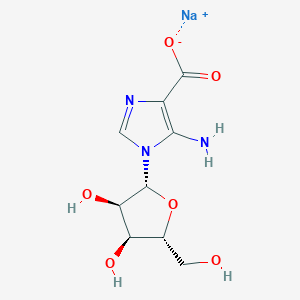

![4-[(1-Cyano-1-methylethyl)amino]-N-methylbenzamide](/img/structure/B13866582.png)

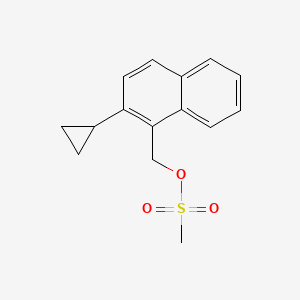
![tert-butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate](/img/structure/B13866607.png)
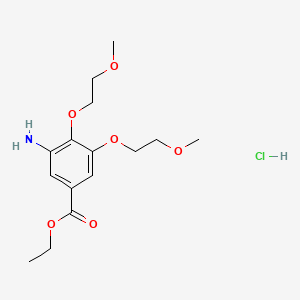


![5-Ethyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13866630.png)
![(2R,3R,4R,5S)-1-[2-(Acetyloxy)ethyl]-2-[(acetyloxy)methyl]-3,4,5-piperidinetriol 3,4,5-Triacetate](/img/structure/B13866632.png)
